

Spectroscopic Profile of Methyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-amino-5-methylthiazole-4-carboxylate

Cat. No.: B1299437

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Methyl 2-amino-5-methylthiazole-4-carboxylate**, a key intermediate in the synthesis of various biologically active compounds. The following sections present a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for **Methyl 2-amino-5-methylthiazole-4-carboxylate** is $C_6H_8N_2O_2S$, with a molecular weight of 172.20 g/mol .^[1] The structural and electronic characteristics of this molecule have been elucidated through various spectroscopic techniques, and the key quantitative data is summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The 1H and ^{13}C NMR data for **Methyl 2-amino-5-methylthiazole-4-carboxylate** are presented below.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.49	Singlet	3H	-CH ₃ (at C5)
3.70	Singlet	3H	-OCH ₃ (ester)
6.97	Singlet	2H	-NH ₂ (amine)

Solvent: DMSO-d₆,
Frequency: 270
MHz[2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
12.7	-CH ₃ (at C5)
52.1	-OCH ₃ (ester)
135.2	Thiazole C5
137.1	Thiazole C4
164.3	C=O (ester)
167.5	Thiazole C2

Solvent: DMSO-d₆, Frequency: 270 MHz[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **Methyl 2-amino-5-methylthiazole-4-carboxylate** are detailed below.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (ν_{\max}) cm^{-1}	Functional Group Assignment
3433	N-H stretch (amine)
1688	C=O stretch (conjugated ester)
Technique: Attenuated Total Reflection (ATR)[2]	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry data for **Methyl 2-amino-5-methylthiazole-4-carboxylate** is provided.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode	Calculated m/z [M+H] ⁺	Found m/z [M+H] ⁺
FTMS-ESI	173.0385	173.0379
Technique: Fourier Transform		
Mass Spectrometry -		
Electrospray Ionization[2]		

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra were acquired on a JEOL EX 270 spectrometer operating at 270 MHz.[2] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicity of the signals is indicated as singlet (s).[2]

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Jasco FT-IR-4200 spectrometer using the Attenuated Total Reflection (ATR) mode.[2] The wavenumbers (ν_{max}) are expressed in reciprocal centimeters (cm^{-1}).[2]


Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using a JEOL JMS-700 Dual-sector High-resolution Mass Spectrometer with Fourier transform electrospray ionization (FTMS-ESI).[2] The mass-to-charge ratio (m/z) for the molecular ion plus a proton $[\text{M}+\text{H}]^+$ was determined.[2]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against *Mycobacterium tuberculosis* H37Rv and the β -Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1299437#spectroscopic-data-of-methyl-2-amino-5-methylthiazole-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com